molecular formula C42H83NO5 B15073281 heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate

heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate

Cat. No.: B15073281
M. Wt: 682.1 g/mol
InChI Key: FDKGDASVCOWKAE-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate (hereafter referred to as Compound A) is a structurally complex ester derivative characterized by:

  • A heptadecan-9-yl chain (C₁₇H₃₅O⁻) as the esterifying alcohol.
  • A central heptanoate backbone (C₇H₁₂O₂) with a tertiary amine functional group.
  • Substituents including a 3-hydroxypropyl group and a 6-nonoxy-6-oxohexyl chain, introducing both hydrophilic (hydroxyl) and lipophilic (branched alkoxy/keto) moieties.

Properties

Molecular Formula

C42H83NO5

Molecular Weight

682.1 g/mol

IUPAC Name

heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate

InChI

InChI=1S/C42H83NO5/c1-4-7-10-13-16-21-29-39-47-41(45)33-26-22-28-36-43(37-30-38-44)35-27-20-19-25-34-42(46)48-40(31-23-17-14-11-8-5-2)32-24-18-15-12-9-6-3/h40,44H,4-39H2,1-3H3

InChI Key

FDKGDASVCOWKAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate involves multiple steps, including esterification and amination reactionsThe final step involves the addition of the 6-nonoxy-6-oxohexyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and amination processes. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is usually synthesized in reagent-grade quality for research purposes .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a building block for synthesizing complex lipid structures.

    Biology: Employed in the study of lipid membranes and their interactions with proteins.

    Medicine: Utilized in the development of lipid-based drug delivery systems, including lipid nanoparticles for mRNA vaccine delivery.

    Industry: Applied in the formulation of specialized coatings and materials

Mechanism of Action

The compound exerts its effects primarily through its interaction with lipid membranes. The terminal hydroxyl and amino groups facilitate the formation of hydrogen bonds and electrostatic interactions with other molecules. This allows the compound to integrate into lipid bilayers, modifying their properties and enhancing the delivery of therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Compound A with structurally or functionally analogous compounds, focusing on physicochemical properties, reactivity, and hypothetical applications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features LogP<sup>*</sup> Solubility (Water) Stability (pH 7.4) Hypothesized Applications
Compound A (Target) Heptadecan-9-yl ester; tertiary amine; hydroxypropyl ~8.2 (predicted) Low (lipophilic) Moderate (ester hydrolysis) Surfactants, lipid carriers
Ethyl heptanoate Ethyl ester; simple alkyl chain 2.5 Moderate High Flavoring agents, solvents
7-[4-(Difluorophenyl)Pyrrolopyridazine]Heptanoate (Patent Example) Aromatic heterocycle; difluorophenyl substituents ~5.8 Low Low (acid-sensitive) Pharmaceutical intermediates
Heptadecyl 3-hydroxypropanoate Linear C₁₇ ester; hydroxyl group 7.9 Very low High Emollients, cosmetic bases

<sup>*</sup>LogP values calculated using ChemDraw v22.0.

Key Findings :

Lipophilicity: Compound A’s extended heptadecan-9-yl chain and branched nonoxy-oxohexyl group confer higher logP (~8.2) compared to simpler esters like ethyl heptanoate (logP 2.5). This suggests superior membrane permeability but poor aqueous solubility. The 3-hydroxypropyl moiety may marginally improve solubility in polar solvents compared to fully nonpolar analogs (e.g., heptadecyl 3-hydroxypropanoate).

Chemical Stability: The ester bond in Compound A is prone to hydrolysis under alkaline conditions, similar to ethyl heptanoate. However, steric hindrance from the tertiary amine and branched substituents may slow degradation compared to linear esters. In contrast, the patent-derived 7-[4-(difluorophenyl)pyrrolopyridazine]heptanoate exhibits instability in acidic environments due to its heterocyclic core .

Functional Versatility: Compound A’s tertiary amine enables pH-dependent solubility, a trait exploited in lipid-based drug delivery systems. Comparatively, ethyl heptanoate lacks functional groups for targeted modifications.

Biological Activity

Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is a complex lipid compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and gene therapy. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C44H87NO5
  • Molecular Weight : 710.17 g/mol
  • IUPAC Name : this compound

This compound is characterized by a long hydrophobic carbon chain, which contributes to its solubility properties and interaction with biological membranes.

  • Lipid Nanoparticle Formation : this compound serves as a component in lipid nanoparticles (LNPs), which are crucial for delivering mRNA vaccines and other therapeutic agents. The lipid structure facilitates the encapsulation of nucleotides and enhances cellular uptake through endocytosis .
  • Gene Delivery : The compound's ionizable nature allows it to form complexes with negatively charged nucleic acids, improving stability and delivery efficiency. Studies indicate that LNPs containing this lipid can effectively deliver mRNA to target cells, triggering robust immune responses .
  • Antiviral Properties : Preliminary research suggests that compounds similar to this compound exhibit antiviral activity against various pathogens, including influenza and HIV .

Case Studies

  • mRNA Vaccine Delivery : In a study evaluating the efficacy of LNPs in mRNA vaccine delivery, formulations containing heptadecan-9-yl lipids demonstrated superior immunogenicity compared to traditional delivery methods. The study reported a significant increase in antibody titers in vaccinated subjects .
  • Antiviral Efficacy : Another investigation focused on the antiviral potential of lipid formulations against HIV showed that LNPs incorporating heptadecan-9-yl derivatives could inhibit viral replication in vitro, suggesting a promising avenue for therapeutic development .

Comparison of Lipid Formulations

Compound NameMolecular WeightApplicationEfficacy
This compound710.17 g/molmRNA deliveryHigh
Heptadecan-9-ol256.48 g/molAntiviral agentModerate
Heptadecan-9-yl 8-(2-hydroxyethyl)(6-nonoxy)octanoate710.17 g/molGene editingHigh

Summary of Biological Activities

Activity TypeDescription
Gene DeliveryEffective encapsulation and cellular uptake
Antiviral ActivityInhibition of viral replication
Immunogenic ResponseEnhanced antibody production in vaccine studies

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